Morin

Description

This compound has been reported in Maclura pomifera, Petasites formosanus, and other organisms with data available.

a light yellowish pigment found in the wood of old fustic (Chlorophora tinctoria)

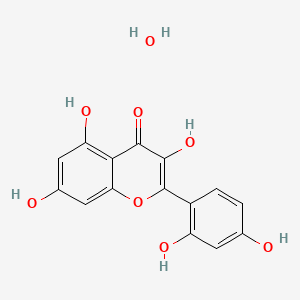

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-6-1-2-8(9(18)3-6)15-14(21)13(20)12-10(19)4-7(17)5-11(12)22-15/h1-5,16-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOLAZRVSSWPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022398 | |

| Record name | Morin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Yellow powder; [Aldrich MSDS], Solid | |

| Record name | Morin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9933 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Morin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-16-0, 654055-01-3 | |

| Record name | Morin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | morin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3,4',5,7-pentahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',3,4',5,7-Pentahydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NFQ3F76WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Morin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

303 - 304 °C | |

| Record name | Morin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanisms of Action of Morin: A Technical Guide for Researchers

Abstract: Morin (2′,3,4′,5,7-pentahydroxyflavone), a naturally occurring flavonoid found in various plants of the Moraceae family, has garnered significant scientific interest for its pleiotropic pharmacological activities. This technical guide provides an in-depth exploration of the core molecular mechanisms underlying this compound's potent antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. We present a synthesis of current research, including quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the critical signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.

Introduction

This compound is a bioactive flavonol with a wide range of demonstrated biological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1][2] Its therapeutic potential stems from its ability to modulate multiple key cellular signaling pathways that are often dysregulated in chronic diseases. This guide will dissect these mechanisms, providing the technical details necessary for advanced research and development.

Quantitative Data: Efficacy of this compound

The efficacy of this compound has been quantified across various experimental models. The following tables summarize key inhibitory concentrations (IC50) and other quantitative metrics, offering a comparative overview of its potency.

Table 1: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |

| A549 | Non-Small-Cell Lung Cancer | ~66 µM (approx.) | 24 | Western Blot Analysis Inhibition | [3] |

| H1299 | Non-Small-Cell Lung Cancer | ~66 µM (approx.) | 24 | Western Blot Analysis Inhibition | [3] |

| HTB-26 | Breast Cancer | 10 - 50 µM | Not Specified | Crystal Violet Assay | [4] |

| PC-3 | Pancreatic Cancer | 10 - 50 µM | Not Specified | Crystal Violet Assay | [4] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 µM | Not Specified | Crystal Violet Assay | [4] |

| HCT116 | Colorectal Cancer | 22.4 µM | Not Specified | Crystal Violet Assay | [4] |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.

Table 2: Anti-inflammatory and Antioxidant Activity of this compound

| Activity | Experimental Model | Metric | Result | Reference |

| NF-κB Inhibition | Human Myeloid KBM-5 Cells | % Inhibition | ~50% inhibition of H₂O₂-induced activation | [5] |

| MAPK Phosphorylation Inhibition | Collagen-activated Platelets | Concentration | 40 and 80 µM inhibited p38, ERK2, JNK1 | [6] |

| DPPH Radical Scavenging | Spectrophotometric Assay | IC50 | Not Specified | [7] |

| Nrf2 Activation | Primary Rat Hepatocytes | Fold Increase | ~3.6-fold increase in nuclear Nrf2 at 3h | [8] |

Core Mechanisms of Action & Signaling Pathways

This compound exerts its effects by modulating several critical signaling cascades. The primary pathways are detailed below, accompanied by diagrams generated using the Graphviz DOT language.

Antioxidant Effects via Nrf2/ARE Pathway Activation

A cornerstone of this compound's protective mechanism is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[1][9]

This compound disrupts the Keap1-Nrf2 interaction.[1] Molecular docking and Biacore analysis have shown that this compound can bind directly to Keap1, with a dissociation constant (KD) of 4.867 × 10⁻⁵, indicating a strong binding affinity.[1] This inhibition of Keap1 prevents Nrf2 degradation, leading to Nrf2 accumulation and translocation to the nucleus.[1][8][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), Superoxide Dismutase (SOD), and Catalase.[1][11]

Anti-inflammatory Effects via NF-κB and MAPK Pathway Inhibition

This compound demonstrates significant anti-inflammatory activity by suppressing two major pro-inflammatory signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

NF-κB Pathway: this compound has been shown to suppress NF-κB activation induced by a variety of stimuli, including tumor necrosis factor (TNF), lipopolysaccharide (LPS), and hydrogen peroxide (H₂O₂).[5][12] The mechanism involves the inhibition of IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory subunit IκBα.[13] This keeps NF-κB (p65/p50 heterodimer) sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[13][14]

MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in inflammatory responses. This compound has been observed to inhibit the phosphorylation of ERK, JNK, and p38 in various cell types, including macrophages and cancer cells.[3][6][13] By downregulating MAPK signaling, this compound reduces the activation of downstream transcription factors like AP-1, further contributing to the suppression of inflammatory mediator production.[14]

Anticancer Effects via Apoptosis Induction and PI3K/Akt Pathway Inhibition

This compound exerts anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting cell survival pathways like the PI3K/Akt pathway.

Induction of Apoptosis: this compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can upregulate the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2. This leads to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.

PI3K/Akt Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. It is often hyperactivated in various cancers. This compound has been shown to inhibit the phosphorylation of Akt, thereby inactivating this pro-survival pathway. Downregulation of Akt signaling can lead to cell cycle arrest and sensitize cancer cells to apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate this compound's mechanisms of action.

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[15][16]

Protocol:

-

Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[17]

-

Treatment: Prepare various concentrations of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (e.g., DMSO-treated) and a medium-only blank control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of approximately 0.5 mg/mL.[15][18]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.[16][17]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[15]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[19]

Protocol:

-

Cell Culture and Treatment: Seed 1-5 x 10⁵ cells in appropriate culture plates and treat with this compound for the desired time to induce apoptosis. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic cell dissociation solution to preserve membrane integrity. Centrifuge the cell suspension.[19]

-

Washing: Wash the cells once with cold phosphate-buffered saline (PBS). Centrifuge and carefully discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 2-5 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.[19]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[19]

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately (within 1 hour) by flow cytometry.

-

FITC-negative / PI-negative: Live cells

-

FITC-positive / PI-negative: Early apoptotic cells

-

FITC-positive / PI-positive: Late apoptotic/necrotic cells

-

FITC-negative / PI-positive: Primarily necrotic cells

-

Protein Expression and Phosphorylation Analysis (Western Blot)

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein (e.g., Nrf2, p-Akt, total Akt, p-ERK).

Protocol (Example for Nrf2 Nuclear Translocation):

-

Cell Treatment and Lysis: Treat cells with this compound for desired time points (e.g., 2, 4, 6 hours).[20]

-

Nuclear and Cytoplasmic Fractionation:

-

Wash cells with ice-cold PBS and scrape them into a hypotonic lysis buffer.

-

Incubate on ice to allow cells to swell, then add a detergent (e.g., NP-40) and vortex to disrupt the cell membrane.

-

Centrifuge at low speed; the supernatant is the cytoplasmic fraction.

-

Resuspend the remaining nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice.

-

Centrifuge at high speed; the resulting supernatant is the nuclear fraction.[20]

-

-

Protein Quantification: Determine the protein concentration of each fraction using a standard method like the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Nrf2, anti-Lamin B for nuclear loading control, anti-Actin for cytoplasmic control) overnight at 4°C.[20][21]

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[21]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

NF-κB DNA Binding Activity (Electrophoretic Mobility Shift Assay - EMSA)

Principle: EMSA is used to detect protein-DNA interactions. It is based on the observation that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. This "shift" in mobility indicates the presence of a DNA-binding protein, such as NF-κB, in the nuclear extract.[22]

Protocol:

-

Nuclear Extract Preparation: Prepare nuclear extracts from control and this compound-treated cells as described in the Western Blot protocol.

-

Probe Labeling: Synthesize a double-stranded oligonucleotide probe containing the consensus binding site for NF-κB (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

-

Binding Reaction:

-

In a microfuge tube, combine the nuclear extract (5-10 µg), a non-specific competitor DNA (e.g., poly(dI-dC)), and the binding buffer.

-

Add the labeled NF-κB probe and incubate at room temperature for 20-30 minutes to allow the protein-DNA complex to form.[22]

-

-

Specificity Controls:

-

Cold Competition: Add a 50- to 100-fold molar excess of an unlabeled "cold" NF-κB probe to a parallel reaction. A specific interaction will be competed away, causing the shifted band to disappear.

-

Supershift Assay: Add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction. If the protein is present in the complex, the antibody will bind to it, causing a further "supershift" in the gel.[23]

-

-

Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis in a low ionic strength buffer.

-

Detection:

-

Radioactive Probe: Dry the gel and expose it to X-ray film (autoradiography).

-

Non-Radioactive Probe: Transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

-

Analysis: Compare the intensity of the shifted bands between different treatment groups to determine the effect of this compound on NF-κB DNA binding activity.

Conclusion

This compound is a multifaceted phytochemical that operates through a complex and interconnected network of signaling pathways. Its ability to concurrently activate the Nrf2 antioxidant defense system while suppressing key pro-inflammatory (NF-κB, MAPK) and pro-survival (PI3K/Akt) pathways underscores its significant therapeutic potential. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the scientific community to further investigate and harness the pharmacological properties of this compound for the development of novel therapeutics against a spectrum of chronic and degenerative diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound (3,5,7,2′,4′-Pentahydroxyflavone) Abolishes Nuclear Factor-κB Activation Induced by Various Carcinogens and Inflammatory Stimuli, Leading to Suppression of Nuclear Factor-κB–Regulated Gene Expression and Up-regulation of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Induces Heme Oxygenase-1 via ERK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant and cytoprotective effects of this compound against hydrogen peroxide-induced oxidative stress are associated with the induction of Nrf-2‑mediated HO-1 expression in V79-4 Chinese hamster lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound (3,5,7,2',4'-Pentahydroxyflavone) abolishes nuclear factor-kappaB activation induced by various carcinogens and inflammatory stimuli, leading to suppression of nuclear factor-kappaB-regulated gene expression and up-regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound suppresses inflammatory cytokine expression by downregulation of nuclear factor-κB and mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide-stimulated primary bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound modulates the oxidative stress-induced NF-kappaB pathway through its anti-oxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. MTT (Assay protocol [protocols.io]

- 18. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. [Corrigendum] this compound exerts cytoprotective effects against oxidative stress in C2C12 myoblasts via the upregulation of Nrf2-dependent HO-1 expression and the activation of the ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. EMSA [celldeath.de]

- 23. researchgate.net [researchgate.net]

Morin Hydrate: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morin hydrate, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological effects of this compound hydrate, with a focus on its antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties. This document details the underlying molecular mechanisms, summarizes key quantitative data, provides standardized experimental protocols, and visualizes critical signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound (3,5,7,2′,4′-pentahydroxyflavone), and its hydrated form, is a bioflavonoid found in a variety of dietary sources, including fruits from the Moraceae family, onions, and certain herbs.[1] Extensive research has demonstrated that this compound hydrate possesses a wide spectrum of pharmacological activities, positioning it as a promising candidate for the development of novel therapeutics for various chronic and degenerative diseases.[2][3] This guide aims to consolidate the current scientific knowledge on the biological activities of this compound hydrate, providing a technical and practical resource for the scientific community.

Antioxidant Activity

This compound hydrate exhibits robust antioxidant properties by directly scavenging free radicals and by modulating endogenous antioxidant defense systems.[4] Its free radical scavenging ability is a key mechanism underlying many of its other biological effects.

Quantitative Antioxidant Data

The antioxidant capacity of this compound hydrate has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are summarized below.

| Assay | IC50 Value (µg/mL) | Reference Compound | Reference Compound IC50 (µg/mL) |

| DPPH Radical Scavenging | 5.07 ± 0.29 | Ascorbic Acid | 3.28 ± 0.03 |

| ABTS Radical Scavenging | - | Trolox | - |

Note: Specific IC50 values for ABTS assays were not consistently reported in the reviewed literature, though this compound hydrate demonstrated significant scavenging activity.

Experimental Protocols

-

Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation : Dissolve this compound hydrate in methanol to prepare a stock solution and then create a series of dilutions.

-

Reaction : In a 96-well plate, add 100 µL of each this compound hydrate dilution to 100 µL of the DPPH solution.

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance at 517 nm using a microplate reader.

-

Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] × 100, where A_c is the absorbance of the control (DPPH solution without sample) and A_s is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound hydrate.[2]

-

Reagent Preparation : Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+). Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

-

Sample Preparation : Dissolve this compound hydrate in methanol to prepare a stock solution and then create a series of dilutions.

-

Reaction : Add 10 µL of each this compound hydrate dilution to 1 mL of the diluted ABTS•+ solution.

-

Incubation : Incubate the mixture at room temperature for 6 minutes.

-

Measurement : Measure the absorbance at 734 nm.

-

Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] × 100, where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value is determined from the concentration-inhibition curve.

Anti-inflammatory Activity

This compound hydrate demonstrates significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[4][5]

Signaling Pathways in Inflammation

This compound hydrate exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

// Nodes LPS [label="LPS", fillcolor="#FBBC05", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound Hydrate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_n [label="NF-κB (nucleus)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokines\n(TNF-α, IL-6, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPKs\n(ERK, JNK, p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AP1 [label="AP-1", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="binds"]; TLR4 -> IKK [label="activates"]; IKK -> IkB [label="phosphorylates"]; IkB -> NFkB [style=dashed, arrowhead=none, label="inhibits"]; NFkB -> NFkB_n [label="translocates"]; NFkB_n -> Cytokines [label="induces transcription"]; TLR4 -> MAPK [label="activates"]; MAPK -> AP1 [label="activates"]; AP1 -> Cytokines [label="induces transcription"]; this compound -> IKK [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; this compound -> MAPK [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; }

Caption: this compound hydrate's anti-inflammatory mechanism.

Quantitative Anti-inflammatory Data

This compound hydrate has been shown to significantly reduce the production of pro-inflammatory cytokines in various cell models.

| Cell Line | Inducer | Cytokine | This compound Hydrate Concentration | % Inhibition |

| RAW 264.7 | LPS | TNF-α | 50 µM | ~50% |

| RAW 264.7 | LPS | IL-6 | 50 µM | ~60% |

| HepG2 | Paracetamol | IL-6 | 100 mg/kg (in vivo) | 67.31% |

| HepG2 | Paracetamol | TNF-α | 100 mg/kg (in vivo) | 64.78% |

Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

-

Cell Culture : Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment : Seed cells in a 24-well plate. Pre-treat the cells with various concentrations of this compound hydrate for 1 hour.

-

Induction : Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Supernatant Collection : Collect the cell culture supernatant for cytokine analysis.

-

Cytokine Measurement : Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis : Compare the cytokine levels in this compound hydrate-treated cells to the LPS-only treated control to determine the percentage of inhibition.

Anticancer Activity

This compound hydrate exhibits anticancer properties through the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis in various cancer cell types.[6]

Quantitative Anticancer Data

The cytotoxic effects of this compound hydrate against several cancer cell lines have been determined using the MTT assay.

| Cell Line | Cancer Type | IC50 Value (µM) |

| MCF-7 | Breast Cancer | >500 |

| MDA-MB-231 | Breast Cancer | ~50 (colony formation inhibition) |

| A549 | Lung Cancer | - |

| HepG2 | Liver Cancer | - |

Note: While this compound hydrate has shown anticancer effects, its direct cytotoxicity as measured by IC50 values can vary significantly between cell lines. In some cases, like with MCF-7, the direct cytotoxic effect is low, suggesting other mechanisms like anti-metastatic effects are more prominent.[6][7]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding : Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of this compound hydrate for 24, 48, or 72 hours.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Calculation : Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.[3]

Antidiabetic Activity

This compound hydrate has demonstrated potential in managing diabetes by improving glucose uptake and modulating key signaling pathways involved in glucose metabolism.[8][9]

Signaling Pathways in Glucose Metabolism

This compound hydrate enhances glucose uptake by activating the PI3K/Akt signaling pathway, which leads to the translocation of GLUT4 to the cell membrane.

// Nodes this compound [label="this compound Hydrate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; IR [label="Insulin Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; IRS [label="IRS", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GLUT4_v [label="GLUT4 Vesicles", fillcolor="#FBBC05", fontcolor="#202124"]; GLUT4_m [label="GLUT4 (Membrane)", fillcolor="#FBBC05", fontcolor="#202124"]; Glucose_in [label="Glucose Uptake", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> IR [label="activates"]; IR -> IRS [label="phosphorylates"]; IRS -> PI3K [label="activates"]; PI3K -> Akt [label="activates"]; Akt -> GLUT4_v [label="promotes translocation"]; GLUT4_v -> GLUT4_m; GLUT4_m -> Glucose_in;

}

Caption: this compound hydrate's effect on glucose uptake.

Quantitative Antidiabetic Data

In a study using a type-2 diabetic rat model, this compound hydrate treatment (30 mg/kg) for several weeks resulted in a significant decrease in fasting blood glucose levels to below 200 mg/dL.[8] Furthermore, in L6 myotubes, this compound treatment led to a significant, dose-dependent increase in glucose uptake.[10]

Experimental Protocol: In Vivo Diabetic Animal Model

-

Induction of Diabetes : Induce type 2 diabetes in Wistar rats by administering a high-fructose diet for two weeks, followed by a single intraperitoneal injection of streptozotocin (45 mg/kg).[8]

-

Animal Grouping : Divide the diabetic rats into control and treatment groups.

-

Treatment : Administer this compound hydrate (e.g., 30 mg/kg, orally) daily to the treatment group for a specified period (e.g., 8-9 weeks).

-

Blood Glucose Monitoring : Monitor fasting blood glucose levels weekly from the tail vein using a glucometer.

-

Data Analysis : Compare the blood glucose levels between the this compound hydrate-treated group and the diabetic control group.

Neuroprotective Effects

This compound hydrate has shown promise in protecting against neuronal damage and cognitive impairment through its antioxidant and anti-inflammatory properties.[11][12]

Signaling Pathways in Neuroprotection

A key mechanism in this compound hydrate's neuroprotective effect is the activation of the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes.

// Nodes this compound [label="this compound Hydrate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Oxidative Stress\n(ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2_n [label="Nrf2 (nucleus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ARE [label="ARE", fillcolor="#FBBC05", fontcolor="#202124"]; HO1 [label="HO-1 & Other\nAntioxidant Enzymes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ROS -> Keap1 [style=dashed, arrowhead=none, label="activates"]; Keap1 -> Nrf2 [style=dashed, arrowhead=none, label="inhibits"]; this compound -> Keap1 [label="inhibits", color="#EA4335", fontcolor="#EA4335"]; Nrf2 -> Nrf2_n [label="translocates"]; Nrf2_n -> ARE [label="binds"]; ARE -> HO1 [label="induces transcription"]; HO1 -> ROS [label="neutralizes", style=dashed]; HO1 -> Neuroprotection; }

Caption: this compound hydrate's neuroprotective pathway.

Quantitative Neuroprotective Data

In a mouse model of chronic unpredictable stress, treatment with this compound hydrate (5, 10, and 20 mg/kg) significantly suppressed the production of the lipid peroxidation product malondialdehyde (MDA) in the brain.[12] In a rat model of ADHD, 60 mg/kg of this compound hydrate significantly improved spatial working memory, increasing the percentage of spontaneous alterations in the Y-maze test by 75-100% in different treatment groups.[11]

Experimental Protocol: Chronic Unpredictable Stress (CUS) Mouse Model

-

Induction of Stress : Subject mice to a series of unpredictable stressors (e.g., restraint, forced swimming, cage tilt) daily for 14 days.

-

Animal Grouping : Divide the stressed mice into control and treatment groups.

-

Treatment : Administer this compound hydrate (e.g., 5, 10, 20 mg/kg, intraperitoneally) daily to the treatment groups.

-

Behavioral Testing : On the final day, assess learning and memory using the Y-maze or other appropriate behavioral tests.

-

Biochemical Analysis : After behavioral testing, sacrifice the animals and collect brain tissue to measure markers of oxidative stress (e.g., MDA levels) and inflammation.

-

Data Analysis : Compare the behavioral and biochemical parameters between the this compound hydrate-treated groups and the stressed control group.[13]

General Experimental Protocol: Western Blot Analysis

Western blotting is a crucial technique to elucidate the effects of this compound hydrate on signaling pathways.

-

Cell/Tissue Lysis : Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with a specific primary antibody (e.g., anti-phospho-Akt, anti-Nrf2, anti-p65) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification : Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[1][14]

Conclusion

This compound hydrate is a promising natural compound with a remarkable range of biological activities. Its potent antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects are supported by a growing body of scientific evidence. The modulation of key signaling pathways such as NF-κB, Nrf2, and PI3K/Akt underlies its therapeutic potential. This technical guide provides a consolidated resource of quantitative data and standardized experimental protocols to facilitate further research and development of this compound hydrate as a novel therapeutic agent. Continued investigation, particularly in preclinical and clinical settings, is warranted to fully elucidate its efficacy and safety in the management of human diseases.

References

- 1. Molecular Docking, Dynamics, and Preclinical Studies Reveal this compound Hydrate as a Potent PPARγ and Nrf2 Agonist That Mitigates Colon Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]

- 3. japsonline.com [japsonline.com]

- 4. uniquescientificpublishers.com [uniquescientificpublishers.com]

- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 6. In Vitro Cytotoxicity Activity of Chrysin, this compound and Resveratrol Against MCF-7 Breast Cancer Cell Lines – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. This compound, a flavonoid from Moraceae, suppresses growth and invasion of the highly metastatic breast cancer cell line MDA-MB‑231 partly through suppression of the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound hydrate protects type-2-diabetic wistar rats exposed to diesel exhaust particles from inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Ameliorating Effect of this compound Hydrate on Chronic Restraint Stress-induced Biochemical Disruption, Neuronal, and Behavioral Dysfunctions in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound hydrate attenuates chronic stress-induced memory impairment and degeneration of hippocampal subfields in mice: The role of oxidative, nitrergic and neuroinflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound enhances hepatic Nrf2 expression in a liver fibrosis rat model - PMC [pmc.ncbi.nlm.nih.gov]

Morin in Traditional Medicine: A Technical Guide to Its Sources, Extraction, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morin (3,5,7,2',4'-pentahydroxyflavone) is a naturally occurring flavonoid that has garnered significant attention in the scientific community for its wide array of pharmacological activities. Found in various plants utilized in traditional medicine systems worldwide, this compound exhibits potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the traditional medicinal sources of this compound, quantitative data on its presence in these sources, detailed experimental protocols for its extraction and analysis, and an exploration of the key signaling pathways it modulates.

Traditional Medicinal Sources of this compound

This compound is predominantly found in plants belonging to the Moraceae family, but is also present in other families such as Myrtaceae and Malpighiaceae. These plants have a long history of use in traditional medicine for treating a variety of ailments.

Key Plant Sources:

-

Maclura cochinchinensis (Lour.) Corner (Moraceae): Known as cockspur thorn, the heartwood of this plant is used in Thai traditional medicine as a blood tonic and for treating conditions like fever and skin infections[1].

-

Morus alba L. (Moraceae): Commonly known as white mulberry, various parts of this plant, including the leaves, fruits, and root bark, are used in traditional Chinese medicine for their anti-inflammatory, anti-diabetic, and other therapeutic properties.

-

Artocarpus heterophyllus Lam. (Moraceae): The wood of the jackfruit tree is used in traditional Thai medicine as a general tonic and for its antioxidant benefits[2].

-

Psidium guajava L. (Myrtaceae): Guava leaves are widely used in traditional medicine across tropical and subtropical regions to treat diarrhea, infections, and inflammation[3].

-

Chlorophora tinctoria (L.) Gaudich. ex Benth. (Moraceae): Also known as fustic or dyer's mulberry, the wood of this tree has been traditionally used as a source of yellow dye and for its medicinal properties[4][5].

-

Cudrania javanensis (Trecul) Kurz ex Benth. & Hook.f. (Moraceae): This plant is another traditional source of this compound[2].

-

Acridocarpus orientalis A. Juss. (Malpighiaceae): This plant is used in the traditional medicine of the Arabian region, and this compound has been isolated from its aerial parts[6].

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. High-performance liquid chromatography (HPLC) is the most common and reliable method for the quantification of this compound in plant extracts.

| Plant Species | Plant Part | Extraction Solvent(s) | This compound Content (% w/w of extract or material) | Reference(s) |

| Maclura cochinchinensis | Heartwood | Methanol | 0.74 - 1.57% w/w | [7][8] |

| Maclura cochinchinensis | Heartwood | Ethyl acetate (Soxhlet) | 1.10 ± 0.08% w/w | [1] |

| Morus alba | Fruit (frost-dried powder) | Not specified | 0.016% w/w (0.16 mg/g) | |

| Artocarpus heterophyllus | Wood | Methanol | 6.10% of the crude precipitate | [2] |

| Psidium guajava | Leaves | Methanol | This compound identified, but not quantified in this study | [3][9] |

Experimental Protocols

General Workflow for this compound Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from plant materials.

Detailed Protocol for Extraction and Isolation of this compound from Artocarpus heterophyllus Wood

This protocol is adapted from a method for preparing this compound from the wood of Artocarpus heterophyllus[2].

a. Plant Material Preparation:

-

Obtain the wood of Artocarpus heterophyllus from a reliable source.

-

Cut the wood into small pieces to increase the surface area for extraction.

b. Extraction:

-

Macerate 5.2 kg of the pieced wood in 36 L of methanol for 24 hours at room temperature.

-

Filter the mixture to separate the methanol extract from the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Allow the concentrated extract to stand, which will result in the formation of a crude precipitate.

-

Collect the crude precipitate. The reported yield of crude precipitate is approximately 6.79%[2].

-

The remaining plant residue can be re-extracted with methanol to maximize the yield.

c. Isolation and Purification:

-

Dissolve 1.0 g of the crude precipitate in 10 ml of ethyl acetate.

-

Filter the solution and then evaporate it on a water bath to a volume of approximately 7 ml.

-

Extract the concentrated ethyl acetate solution with 5 ml of a 5% sodium carbonate solution. This will transfer the acidic this compound into the aqueous layer.

-

Separate the aqueous layer and acidify it with 10% hydrochloric acid. This will cause this compound to precipitate out of the solution.

-

Wash the precipitate with cold water to remove any remaining salts.

-

Dry the precipitate in an oven to obtain pure this compound powder. The reported yield of pure this compound from the crude precipitate is approximately 6.10%[2].

Detailed Protocol for HPLC Quantification of this compound

This protocol is based on a validated HPLC-DAD method for the determination of this compound in Maclura cochinchinensis heartwood extract[7][8].

a. Sample Preparation:

-

Accurately weigh 100 mg of the powdered plant material (e.g., heartwood).

-

Add 5.0 mL of methanol to the powder.

-

Sonication can be used for 30 minutes to aid in the extraction process[7].

-

Filter the extract through a 0.2 µm nylon membrane filter prior to injection into the HPLC system.

b. Chromatographic Conditions:

-

HPLC System: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD).

-

Column: A Hypersil BDS C18 column (or equivalent) is suitable for the separation.

-

Mobile Phase: An isocratic solvent system of 0.5% acetic acid in water and acetonitrile in a ratio of 80:20 (v/v)[8].

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 355 nm.

-

Injection Volume: 20 µL.

c. Quantification:

-

Prepare a series of standard solutions of pure this compound in methanol at known concentrations (e.g., in the range of 7–905 µg/mL)[8].

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared sample extract into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

-

Calculate the concentration of this compound in the sample by using the regression equation obtained from the calibration curve.

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of this compound-based therapeutics.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. This compound has been shown to be a potent inhibitor of this pathway.

This compound suppresses the activation of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB (p65/p50) dimer remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-proliferative genes[10][11].

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is involved in regulating cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway, often in a context-dependent manner.

Studies have demonstrated that this compound can suppress the phosphorylation of ERK, p38, and JNK in response to inflammatory stimuli[11][12]. By inhibiting the activation of these key kinases, this compound can attenuate inflammatory responses and inhibit cancer cell proliferation and migration[13].

Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. Dysregulation of this pathway is common in many diseases, including cancer. This compound has been shown to inhibit this pathway, contributing to its anticancer effects.

This compound can suppress the phosphorylation of Akt, a key downstream effector of PI3K. By inhibiting Akt activation, this compound can subsequently block the activation of mTOR and its downstream targets, leading to the inhibition of cell growth and proliferation and the induction of apoptosis[14][15][16][17].

Conclusion

This compound, a flavonoid with a rich history in traditional medicine, continues to demonstrate significant therapeutic potential. This guide has provided a comprehensive overview of its traditional sources, methods for its extraction and quantification, and its mechanisms of action at the molecular level. For researchers and drug development professionals, this compound represents a promising natural compound for the development of novel therapies for a range of diseases. Further research, including well-designed clinical trials, is warranted to fully elucidate its therapeutic efficacy and safety in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 5. tropicaltimber.info [tropicaltimber.info]

- 6. Isolation and Bioactivities of the Flavonoids this compound and this compound-3-O-β-D-glucopyranoside from Acridocarpus orientalis—A Wild Arabian Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Determination of this compound in Maclura cochinchinensis Heartwood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound modulates the oxidative stress-induced NF-kappaB pathway through its anti-oxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound suppresses inflammatory cytokine expression by downregulation of nuclear factor-κB and mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide-stimulated primary bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Induces Melanogenesis via Activation of MAPK Signaling Pathways in B16F10 Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. PI3K and AKT: Unfaithful Partners in Cancer | MDPI [mdpi.com]

- 16. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

The Physicochemical Properties of Morin: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of the Bioactive Flavonoid Morin for Drug Development and Scientific Research

This technical guide provides an in-depth analysis of the physicochemical properties of this compound, a naturally occurring flavonoid with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of quantitative data, detailed experimental protocols, and insights into its molecular interactions.

Core Physicochemical Properties

This compound (3,5,7,2′,4′-pentahydroxyflavone) is a flavonol found in various plants, including those from the Moraceae family such as Osage orange (Maclura pomifera) and old fustic (Maclura tinctoria), as well as in the leaves of the common guava (Psidium guajava).[1] Its chemical structure, featuring multiple hydroxyl groups, dictates its chemical behavior and biological activity.

Solubility Profile

This compound exhibits poor aqueous solubility, a characteristic that can impact its bioavailability.[2][3] Its solubility is pH-dependent, increasing with a rise in pH due to the deprotonation of its hydroxyl groups.[2] The solubility of this compound in various solvents at room temperature is summarized in Table 1.

| Solvent/Buffer System | pH | Solubility (µg/mL) |

| 0.1 N Hydrochloric Acid | 1.2 | 32.69 ± 1.63 |

| Sodium Acetate Buffer | 5.0 | 14.88 ± 2.43 |

| Distilled Water | 7.0 | 28.72 ± 0.97 |

| Phosphate Buffer Saline | 7.4 | 54.86 ± 2.05 |

| Tris Base Buffer | 9.0 | 505.9 ± 14.61 |

| Methanol | - | 50,000 |

| Ethanol | - | Freely Soluble |

| Ether | - | Slightly Soluble |

| Acetic Acid | - | Slightly Soluble |

| Data compiled from references[2][4]. |

Thermal Properties

The melting and boiling points of this compound are indicative of a stable crystalline structure.

| Property | Value |

| Melting Point | 299-303 °C |

| Boiling Point | 645.50 °C |

| Data compiled from references[5][6]. |

Acidity Constant (pKa)

The pKa values of this compound are crucial for understanding its ionization state in different biological environments.

| pKa Value | Reported Value | Associated Hydroxyl Group |

| pKa1 | 3.46 | 3-OH |

| pKa2 | 6.30 | - |

| pKa3 | 8.40 | 7-OH |

| pKa4 | 10.20 | 2'-OH |

| Data compiled from references[3][7][8]. |

Spectroscopic Characteristics

UV-Visible Absorption

This compound exhibits characteristic absorption bands in the UV-visible spectrum, which are sensitive to the solvent and pH.[9] In ethanol, this compound shows a maximum absorbance wavelength (λmax) at 363 nm.[3] The UV-Vis spectral data in various media are presented in Table 4.

| Medium | pH | λmax (nm) |

| Ethanol | - | 363 |

| 0.1 N HCl | 1.2 | 350 |

| Sodium Acetate Buffer | 5.0 | 367 |

| Distilled Water | 7.0 | 389 |

| Phosphate Buffer Saline | 7.4 | 390 |

| Tris Base Buffer | 9.0 | 400 |

| Data compiled from reference[3]. |

Fluorescence Properties

The fluorescence of this compound is influenced by the solvent and its concentration. In solid form and in high-concentration solutions, this compound exhibits fluorescence emission peaks at approximately 615 nm and 670 nm.[10][11] In lower concentration solutions, the emission maximum shifts to around 520 nm.[11] The fluorescence properties are linked to an excited-state intramolecular proton transfer (ESIPT) process.[10][11]

| Condition | Solvent | Excitation λ (nm) | Emission λ (nm) |

| Solid State (Powder/Crystal) | - | 405 / 532 | ~615 |

| Low Concentration Solution | Methanol, DMSO, Chloroform | - | ~520 |

| High Concentration Solution | Methanol, DMSO, Chloroform | - | ~615, ~670 |

| Complex with Al³⁺ (pH 4.4) | Ethanol-water | 410 | 500 |

| Data compiled from references[10][11][12]. |

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound to a series of amber-colored glass vials, each containing a known volume (e.g., 10 mL) of the desired solvent or buffer system.[3]

-

Equilibration: Place the vials in an orbital shaker to ensure uniform mixing at a controlled temperature (e.g., 37°C for physiological relevance) for a sufficient period (e.g., 12 hours) to reach equilibrium.[3]

-

Separation: After equilibration, filter the samples through a 0.22 µm membrane filter to remove the undissolved solid.[3]

-

Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Determination of Melting Point (Capillary Method)

This method is used to determine the temperature at which a solid crystalline substance transitions to a liquid.

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[13]

-

Loading: Pack the powdered this compound into a capillary tube to a height of 2-3 mm.[3]

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the apparatus at a controlled, programmed rate.

-

Observation: Visually observe the sample through the apparatus's magnifying lens. The melting point is the temperature at which the last solid particle melts.[3]

UV-Visible Spectrophotometry

This protocol outlines the general procedure for obtaining the UV-Vis absorption spectrum of this compound.

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).[14] Dilute the stock solution with the desired buffer or solvent to achieve a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8 A.U.).[15]

-

Blank Measurement: Fill a cuvette with the solvent used for dilution and use it as a blank to zero the spectrophotometer.

-

Sample Measurement: Fill a cuvette with the this compound solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[16]

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum of this compound.

-

Solution Preparation: Prepare a solution of this compound in the solvent of interest. For studying the effect of enhancers, a solution of the enhancer (e.g., aluminum chloride or diphenylboric acid 2-aminoethyl ester) is added.

-

Instrument Setup: Set the excitation and emission monochromators of the spectrofluorometer. The excitation wavelength is chosen based on the absorption spectrum of this compound (e.g., in the range of 400-440 nm).

-

Spectrum Acquisition: Record the fluorescence emission spectrum over a desired wavelength range (e.g., 450-700 nm).

-

Data Analysis: Identify the wavelength of maximum fluorescence emission. The fluorescence intensity can be used for quantitative analysis.

Modulation of Signaling Pathways

This compound has been shown to modulate several key cellular signaling pathways, which underlies its diverse pharmacological effects, including its anti-inflammatory, antioxidant, and anticancer properties.[6]

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound can influence the MAPK signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis. This compound has been observed to induce the phosphorylation of JNK, p38-MAPK, and ERK at early time points in some cell types.[2] In other contexts, it can inhibit the phosphorylation of p38 MAPK, ERK2, and JNK1.[5] The specific effect of this compound on the MAPK pathway can be cell-type and context-dependent.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. This compound has been shown to suppress the phosphorylation of Akt, thereby inhibiting this pathway. This inhibitory effect contributes to this compound's pro-apoptotic and anti-proliferative activities in cancer cells.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Determination of solubility, stability and degradation kinetics of this compound hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jddtonline.info [jddtonline.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Flavonoids Using UV-Vis and MS Spectra | Springer Nature Experiments [experiments.springernature.com]

- 8. Enhanced sensitivity of human oral tumours to the flavonol, this compound, during cancer progression: involvement of the Akt and stress kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. media.neliti.com [media.neliti.com]

- 12. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nveo.org [nveo.org]

- 14. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. This compound (3,5,7,2′,4′-Pentahydroxyflavone) Abolishes Nuclear Factor-κB Activation Induced by Various Carcinogens and Inflammatory Stimuli, Leading to Suppression of Nuclear Factor-κB–Regulated Gene Expression and Up-regulation of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Effects of Morin on Core Signaling Pathways: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morin (3,5,7,2',4'-pentahydroxyflavone), a naturally occurring flavonoid found in a variety of plants from the Moraceae family, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] Extensive research has demonstrated its potent anti-inflammatory, antioxidant, and anticancer properties.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic potential, with a specific focus on its modulation of key cellular signaling pathways.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of this compound's interactions with critical signaling cascades, a compilation of quantitative data from pertinent studies, and detailed protocols for relevant experimental procedures. The information presented herein is intended to facilitate further investigation into this compound's therapeutic applications and to guide the design of future preclinical and clinical studies.

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting multiple, interconnected signaling pathways that are fundamental to cellular homeostasis, stress response, and disease pathogenesis. The following sections detail this compound's modulatory actions on the NF-κB, PI3K/Akt, MAPK, and Nrf2 signaling pathways, as well as its influence on the intrinsic and extrinsic pathways of apoptosis.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response and plays a critical role in cell survival and proliferation.[4] Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. This compound has been shown to be a potent inhibitor of NF-κB activation induced by a variety of stimuli, including inflammatory agents and carcinogens.[5][6]

This compound's inhibitory mechanism involves the suppression of IκB kinase (IKK) activation. This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[5] As a result, the nuclear translocation of the p65 subunit of NF-κB is blocked, leading to the downregulation of NF-κB-regulated gene products involved in inflammation, cell survival, and invasion.[5][6]

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature of many cancers. This compound has been demonstrated to suppress the PI3K/Akt pathway, contributing to its anticancer effects.[1]

This compound's inhibitory action on this pathway is associated with the suppression of Akt phosphorylation.[1] By inhibiting Akt activation, this compound can modulate downstream effectors, leading to the induction of apoptosis and the inhibition of cell proliferation in cancer cells.

The following diagram illustrates this compound's modulation of the PI3K/Akt signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a key regulator of a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. This pathway consists of several cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. This compound has been shown to modulate the MAPK pathway, with its effects being context-dependent.[7][8]

In some contexts, such as in response to oxidative stress, this compound can suppress the activation of ERK and p38 MAPKs, which contributes to its anti-inflammatory effects by modulating the downstream NF-κB cascade.[3] Conversely, in other cell types like melanoma cells, this compound can increase the phosphorylation of ERK and p38, leading to specific cellular outcomes such as melanogenesis.[9][10]

The diagram below depicts the general structure of the MAPK signaling pathway and indicates this compound's modulatory intervention points.

Nrf2-Antioxidant Response Element (ARE) Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, playing a crucial role in protecting cells from oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

This compound has been shown to activate the Nrf2-ARE signaling pathway, which is a key mechanism underlying its antioxidant effects. This compound treatment can lead to the nuclear translocation of Nrf2 and the subsequent upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1).[2]

The following diagram illustrates the activation of the Nrf2 pathway by this compound.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a vital physiological process for removing unwanted or damaged cells. It is tightly regulated by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. This compound has been shown to induce apoptosis in various cancer cell lines through the modulation of both pathways.[1][11][12]

In the extrinsic pathway, this compound can upregulate the expression of death receptors like Fas, leading to the activation of caspase-8.[1] In the intrinsic pathway, this compound can induce the loss of mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9.[11][12] Both pathways converge on the activation of executioner caspases, such as caspase-3, which ultimately leads to the cleavage of cellular substrates and cell death.[1][11] this compound also modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic members like Bcl-2 and upregulating pro-apoptotic members like BAX and BAD.[11][12]

The diagram below provides a simplified overview of how this compound induces apoptosis.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various signaling pathways and cellular processes as reported in the literature.

Table 1: Effect of this compound on NF-κB and Nrf2 Pathway Components in Paracetamol-Induced Liver Toxicity in Rats [2]